BI8626 is classified as a HUWE1 inhibitor. It was developed in the context of cancer research, particularly focusing on overcoming resistance mechanisms in tumor cells. Its primary source is derived from research initiatives aimed at targeting "undruggable" proteins involved in oncogenesis, with a specific emphasis on the MYC oncogene family and its interactions with HUWE1.
The synthesis of BI8626 involves several organic chemistry techniques, including but not limited to:
While specific synthetic routes for BI8626 are proprietary and not extensively detailed in public literature, it generally follows established protocols for synthesizing small molecule inhibitors, focusing on optimizing yield and purity.
The molecular structure of BI8626 features a unique arrangement that allows it to effectively bind to the HUWE1 protein. Although detailed structural diagrams are not available in the search results, compounds of this nature typically possess functional groups that facilitate hydrogen bonding and hydrophobic interactions with their target proteins.
Molecular weight and other quantitative data for BI8626 are crucial for understanding its pharmacokinetics and dynamics. This data is typically determined through techniques such as mass spectrometry.
BI8626 undergoes various chemical reactions upon interaction with biological systems. Key reactions include:
The kinetics of these reactions can be studied using enzyme assays that measure the activity of HUWE1 before and after the introduction of BI8626. Such studies help elucidate the compound's mechanism of action.
BI8626 functions primarily by inhibiting HUWE1-mediated ubiquitination processes. By binding to HUWE1, it prevents the ubiquitination of target proteins such as BRCA1, leading to increased stability and activity of these proteins within cancer cells.
Research indicates that this inhibition can sensitize cancer cells to therapies such as PARP inhibitors, which are particularly effective in tumors with BRCA mutations. The modulation of protein stability through this mechanism is a promising avenue for enhancing treatment outcomes in resistant cancer types.
Relevant data regarding these properties can be obtained through standard analytical methods like NMR spectroscopy and differential scanning calorimetry (DSC).
BI8626 has significant potential applications in cancer therapy, particularly:
The Ubiquitin-Proteasome System (UPS) and HUWE1The UPS regulates protein homeostasis through a cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, with E3 ligases conferring substrate specificity. Dysregulation of E3 ligases is implicated in oncogenesis due to their roles in degrading tumor suppressors or stabilizing oncoproteins [9]. HUWE1, a 482-kDa HECT-domain E3 ligase, modulates multiple cancer-associated substrates:
HUWE1’s dual role as an oncogene or tumor suppressor is context dependent. In multiple myeloma (MM), HUWE1 is overexpressed and correlates with poor survival (p = 0.025), while somatic mutations in its dimerization domain enhance activity [2] [7]. Similarly, colorectal cancers (CRC) exhibit dependency on HUWE1 for MYC-driven transcription [3].
BI8626: Biochemical and Pharmacological ProfileBI8626 (C25H28N8; MW: 440.54 g/mol; CAS 1875036-75-1) is a cell-permeable small molecule identified via high-throughput screening. Key properties include:
Table 1: Biochemical and Functional Properties of BI8626
Property | Value | Experimental Context |
---|---|---|
Target | HUWE1 HECT domain | Auto-ubiquitination assay |
IC50 | 0.9 µM | Competitive inhibition kinetics |
Selectivity | >50 µM for other HECT ligases | Panel screening |
Solubility | 83.33 mg/mL in DMSO | In vitro reconstitution |
Cellular IC50 (growth) | 0.7 µM (Ls174T CRC) | Colony formation assay |
Key substrates stabilized | MIZ1, MCL1, TopBP1 | Immunoblotting post-UV irradiation |
Functionally, BI8626 blocks HUWE1-mediated proteasomal degradation:
Therapeutic RationaleConventional proteasome inhibitors (e.g., bortezomib) broadly disrupt UPS function, causing dose-limiting toxicities. BI8626 offers precision by targeting a single E3 ligase, potentially mitigating off-target effects. In MM, BI8626 spares normal bone marrow mononuclear cells (p < 0.01 vs. myeloma cells), indicating a favorable therapeutic index [6] [7]. Its synergy with immunomodulatory drugs (e.g., lenalidomide) further supports combinatorial applications [6].
Mechanistic Elucidation of HUWE1-MYC AxisA primary research objective has been resolving HUWE1’s contradictory roles in MYC regulation. In CRC, HUWE1 depletion stabilizes MIZ1, which recruits MYC to repress target genes (e.g., ODC1, HSPE1) instead of activating them. BI8626 (20 µM, 5 days) replicates this effect, downregulating MYC-driven transcription by >50% in Ls174T cells [3]. Conversely, in MM, BI8626 reduces both MYC mRNA and protein levels (p < 0.001), likely through indirect metabolic rewiring:
Table 2: Antineoplastic Effects of BI8626 in Preclinical Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Colorectal cancer | Ls174T xenografts | ↓ Tumor growth (orthotopic); ↓ metastasis; ↑ MIZ1-dependent MYC repression | [3] |
Multiple myeloma | JJN3, MM.1R cell lines | ↓ Viability (IC50: 9–20 µM); Synergy with bortezomib (CI: 0.57–1) | [6] [7] |
Therapy-resistant MM | ANBL6-BR (bortezomib-resistant) | Growth arrest (S/G2 phase); No cross-resistance | [7] |
Colon carcinoma | HCT116, HT29, SW480 | Suppressed proliferation (20 µM, 5 days); ↑ Senescence (β-galactosidase+) | [8] [10] |
Overcoming Therapeutic ResistanceBI8626 retains efficacy against dexamethasone-resistant (MM.1R) and bortezomib-resistant (ANBL6-BR) MM lines, overcoming limitations of current UPS-targeting therapies [7]. Its synergy with carfilzomib (combination index: 0.57–1) suggests combinatorial potential without exacerbating toxicity [6].
Translational and Scholarly ImpactBI8626 enables pharmacologic dissection of HUWE1’s multifaceted roles:
Future research will focus on in vivo pharmacokinetics, biomarker identification (e.g., HUWE1 expression/mutations), and expanding applications to MYC-driven solid tumors.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7